molecular formula C12H20BNO3 B1386896 (5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid CAS No. 1313761-40-8

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1386896
CAS No.: 1313761-40-8
M. Wt: 237.11 g/mol
InChI Key: KDBDWYZZRWJBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid is a biologically active compound with the molecular formula C12H20BNO3 and a molecular weight of 237.11 g/mol.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (a formally nucleophilic organic group) from boron to palladium . This reaction is facilitated by a base and occurs after the oxidative addition phase, where palladium forms a bond with an electrophilic organic group .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific reactants and products involved.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . The stability of the boronic acid compound also plays a crucial role in the success of these reactions .

Biochemical Analysis

Biochemical Properties

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor. The boronic acid moiety in the compound forms reversible covalent bonds with the active site serine residues of these enzymes, thereby inhibiting their activity. This interaction is crucial in regulating various biochemical pathways and has potential therapeutic applications .

Cellular Effects

The effects of (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. Additionally, it affects the phosphorylation status of various signaling proteins, thereby altering cell signaling dynamics .

Molecular Mechanism

At the molecular level, (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes. This binding leads to enzyme inhibition, which can either activate or deactivate specific biochemical pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes, with potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The metabolic products of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid is critical for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications play a role in directing it to these compartments. Its localization can influence its interactions with target enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

The synthesis of (5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction to form carbon–carbon bonds.

    Medicine: It is being investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

    2-Methoxyphenylboronic acid: Similar to the compound but lacks the isopropyl(methyl)amino group.

    4-Isopropylphenylboronic acid: Contains an isopropyl group but lacks the methoxy and amino groups.

Properties

IUPAC Name

[2-methoxy-5-[[methyl(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-9(2)14(3)8-10-5-6-12(17-4)11(7-10)13(15)16/h5-7,9,15-16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBDWYZZRWJBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN(C)C(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid
Reactant of Route 5
(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.